molecular formula C6H2ClF2LiO2S B2746989 Lithium 2-Chloro-3,6-difluorobenzene sulfinate CAS No. 1233505-63-9

Lithium 2-Chloro-3,6-difluorobenzene sulfinate

Cat. No.: B2746989
CAS No.: 1233505-63-9
M. Wt: 218.53
InChI Key: KFSWGVDGGHIDGD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-Chloro-3,6-difluorobenzene sulfinate typically involves the reaction of 2-Chloro-3,6-difluorobenzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Lithium 2-Chloro-3,6-difluorobenzene sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: The major products are substituted benzene derivatives.

    Oxidation Reactions: The major products are sulfonic acids.

    Reduction Reactions: The major products are sulfides.

Scientific Research Applications

Lithium 2-Chloro-3,6-difluorobenzene sulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Lithium 2-Chloro-3,6-difluorobenzene sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

  • Lithium 2-Chloro-4,5-difluorobenzene sulfinate
  • Lithium 2-Chloro-3,5-difluorobenzene sulfinate
  • Lithium 2-Chloro-3,6-difluorobenzene sulfonate

Uniqueness: Lithium 2-Chloro-3,6-difluorobenzene sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity. The presence of both chlorine and fluorine atoms in the 2, 3, and 6 positions enhances its chemical stability and makes it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

lithium;2-chloro-3,6-difluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S.Li/c7-5-3(8)1-2-4(9)6(5)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWGVDGGHIDGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C(=C1F)S(=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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